molecular formula C22H27N5O2S B2955643 N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide CAS No. 1215704-04-3

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide

Katalognummer B2955643
CAS-Nummer: 1215704-04-3
Molekulargewicht: 425.55
InChI-Schlüssel: FLGPXEWHKSPVLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide, also known as DNQX, is a synthetic compound that is widely used in scientific research as a selective antagonist of AMPA and kainate receptors. DNQX has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurological disorders.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Activities

Quinoxaline sulfonamides have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. For instance, a study demonstrated the green synthesis of novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria. This highlights the potential of quinoxaline sulfonamide derivatives in contributing to the development of new antibacterial agents (Alavi et al., 2017).

Potential Anti-COVID-19 Applications

Quinoxaline sulfonamides have also been investigated for their potential application as COVID-19 therapeutic agents. A theoretical investigation involving computational calculations and molecular docking studies explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including quinoxaline derivatives, exhibiting antimalarial activity and assessed their ADMET properties for potential anti-COVID-19 applications (Fahim & Ismael, 2021).

Neuropharmacological and Anti-inflammatory Applications

Several studies have explored the neuropharmacological applications of quinoxaline sulfonamides, demonstrating their potential as histamine H4 receptor inverse agonists with anti-inflammatory properties. These compounds have shown promise in in vivo models of inflammation, suggesting their therapeutic potential in treating inflammatory conditions (Smits et al., 2010).

Antidepressant and Adenosine Receptor Antagonism

Quinoxaline derivatives have been identified as potent adenosine receptor antagonists with the potential for rapid-onset antidepressant effects. This suggests their utility in the development of novel therapeutic agents for treating depression and related disorders (Sarges et al., 1990).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of bioactive quinoxaline-containing sulfonamides have been extensively studied, revealing a broad range of biomedical activities, including antibacterial, antifungal, and anticancer actions. This demonstrates the versatility of quinoxaline sulfonamide derivatives in medicinal chemistry and their potential as lead compounds for developing advanced therapeutic agents (Irfan et al., 2021).

Eigenschaften

IUPAC Name

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-3-27(4-2)30(28,29)19-10-11-20-21(16-19)23-17-22(24-20)26-14-12-25(13-15-26)18-8-6-5-7-9-18/h5-11,16-17H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGPXEWHKSPVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.